6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-12-10-27-19(20-12)28-11-13-7-14(21)17(8-24-13)26-18(22)9-25-16-6-4-3-5-15(16)23-2/h3-8,10H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGYSHUHRUQSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate, identified by the CAS number 896305-67-2, is a complex organic compound with significant implications in medicinal chemistry. Its structural features, particularly the heterocyclic thiazole and pyran rings, suggest a diverse range of biological activities, making it a candidate for further pharmacological studies. This article reviews its biological activity, mechanisms of action, and potential applications based on available research.
The compound has the molecular formula and a molecular weight of approximately 378.41 g/mol. The presence of multiple functional groups indicates potential interactions with various biological targets, which is crucial for its pharmacological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to modulate enzyme activities or disrupt cellular processes. The thiazole ring may interact with enzymes or receptors, while the pyran ring and methoxyphenoxy group contribute to binding affinity and specificity.
Antioxidant Activity
Several studies have demonstrated that compounds similar to this compound possess antioxidant properties. For instance, related pyran derivatives have shown the ability to scavenge free radicals effectively, indicating potential protective effects against oxidative stress .
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. Inhibition studies have revealed that compounds in this class can exhibit potent inhibitory effects on both monophenolase and diphenolase activities of tyrosinase, with IC50 values indicating their effectiveness compared to standard inhibitors like kojic acid .
| Compound | IC50 (mM) | Type of Inhibition |
|---|---|---|
| Compound 4 | 0.03 | Noncompetitive (monophenolase) |
| Compound 5 | No effect | - |
| Kojic Acid | 1.80 | Competitive |
Cytotoxicity Studies
Research into the cytotoxic effects of this compound has indicated that it may exhibit anti-proliferative properties against various cancer cell lines. For example, derivatives containing electron-withdrawing groups have shown significant cytotoxicity, suggesting that structural modifications can enhance biological activity .
Case Studies
- Tyrosinase Inhibition : A study investigated the inhibitory effects of various pyran derivatives on mushroom tyrosinase activity. The results showed that certain derivatives exhibited IC50 values significantly lower than those of standard inhibitors, suggesting enhanced potency due to structural modifications .
- Antioxidant Efficacy : Another study focused on evaluating the DPPH radical scavenging activity of similar compounds, revealing that some exhibited IC50 values comparable to well-known antioxidants, thereby indicating their potential use in formulations aimed at reducing oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyran-Thiazole Hybrids
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one (5b)
- Core Structure : 2H-pyran-2-one linked to a thiazole via a methylene bridge.
- Key Functional Groups: 4-Methoxybenzylidene amino group on the thiazole. 6-Methyl substitution on the pyranone.
- Synthesis: Prepared via refluxing thiosemicarbazide, phenacyl cyanide, and 4-methoxybenzaldehyde in ethanol with acetic acid catalysis .
- Physical Properties : Melting point 156–158°C; IR peaks at 3406 cm⁻¹ (O–H) and 1721 cm⁻¹ (C=O) .
- Comparison: The target compound lacks the benzylidene amino group but shares the pyran-thiazole backbone. The acetate ester in the target may enhance solubility compared to 5b’s methyl group.
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate
Thiazole-Containing Esters
Methyl [4-oxo-2-(2-phenylquinazolin-4-ylimino)thiazolidin-3-yl]acetate
- Core Structure: Thiazolidinone fused with quinazoline.
- Key Functional Groups: Phenylquinazolinylimino group. Methyl acetate side chain.
- Synthesis : Involves thiourea intermediates and cyclization reactions .
- Comparison: The target compound’s pyran-thiazole system is less conjugated than this thiazolidinone-quinazoline hybrid, which may reduce planarity and π-π stacking interactions.
Methoxyphenoxy Derivatives
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl Acetate
- Core Structure : Thiazolo-triazolone fused with a methoxyphenyl acetate.
- Key Functional Groups :
- Z-configuration methoxybenzylidene group.
- Isopropoxyphenyl substituent.
- Comparison : The thiazolo-triazolone core in this compound introduces a rigid, planar heterocycle, contrasting with the target’s flexible thioether bridge. The Z-configuration may influence binding affinity in biological systems .
Comparative Data Table
Key Structural and Functional Insights
- Thioether vs. Thioester : The target’s thioether bridge (C–S–C) is more hydrolytically stable than thioesters (C–O–S–C) found in analogs like b .
- Ester Flexibility: The 2-(2-methoxyphenoxy)acetate group may improve solubility compared to rigid benzoates (e.g., compound) .
- Heterocyclic Complexity : Simplified pyran-thiazole systems in the target compound contrast with fused heterocycles (e.g., thiazolo-triazolones), which often enhance binding but reduce synthetic accessibility .
Q & A
Basic: What structural features of this compound influence its reactivity and biological activity?
The compound’s reactivity and bioactivity stem from its hybrid heterocyclic framework:
- Thiazole ring : The sulfur and nitrogen atoms enable nucleophilic substitution and hydrogen bonding, critical for enzyme/receptor interactions .
- Pyran ring : The conjugated carbonyl group (4-oxo) enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets .
- Acetate ester : Hydrolytic instability under physiological conditions may modulate bioavailability, requiring stability studies in buffer systems at varying pH .
Basic: What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : Assigns proton environments (e.g., thiazole CH3 at δ 2.5 ppm, pyran C=O at δ 170–175 ppm) and confirms regiochemistry .
- HPLC : Monitors purity (>95%) and degradation products under stress conditions (e.g., thermal, oxidative) .
- Mass spectrometry : Validates molecular weight (MW = 437.5 g/mol) and fragmentation patterns to distinguish isomers .
Advanced: How can researchers optimize the multi-step synthesis of this compound?
Optimization strategies involve:
- Stepwise coupling : Prioritize forming the thiazole-thioether linkage before esterification to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for thiol-thiazole coupling to enhance nucleophilicity, and anhydrous conditions for ester formation .
- Catalytic additives : Employ DMAP (4-dimethylaminopyridine) to accelerate esterification yields (70–85%) .
Advanced: What methodologies elucidate the mechanism of action in biological systems?
- Molecular docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) by modeling thiazole interactions with catalytic residues .
- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., COX-2 inhibition via prostaglandin E2 reduction) .
- Cell-based assays : Assess apoptosis induction via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify substituents (e.g., replace 2-methoxyphenoxy with halogenated aryl groups) to test electronic effects .
- Bioactivity profiling : Compare IC50 values across analogs in enzyme inhibition and cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Computational QSAR : Use Hammett constants or LogP values to correlate substituent effects with activity trends .
Advanced: How to resolve contradictions in reported biological activity data?
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Metabolic stability testing : Compare half-lives in microsomal preparations to identify if discrepancies arise from differential metabolism .
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to confirm concentration-dependent effects .
Advanced: What experimental approaches assess stability under physiological conditions?
- Accelerated degradation studies : Incubate compound in PBS (pH 7.4, 37°C) and monitor hydrolysis via HPLC over 72 hours .
- Light sensitivity : Expose to UV-Vis radiation (300–800 nm) and quantify photodegradation products using LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 150°C) to guide storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
